

Quantum Chemical Calculations on Isobutyraldehyde: A Technical Guide

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Compound of Interest			
Compound Name:	Isobutyraldehyde		
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This in-depth technical guide provides a comprehensive overview of quantum chemical calculations performed on **isobutyraldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the conformational analysis, structural parameters, vibrational frequencies, and thermochemical properties of **isobutyraldehyde**, comparing computational data with experimental findings.

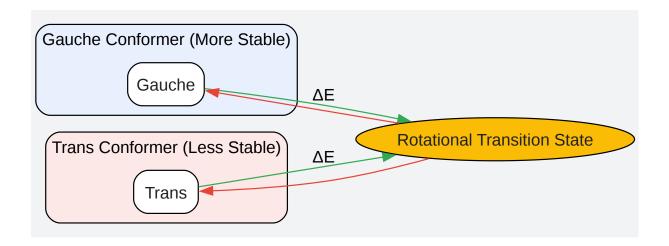
Conformational Analysis

Isobutyraldehyde (2-methylpropanal) is a small aldehyde that exhibits rotational isomerism. The two primary conformers are the gauche and trans forms, arising from the rotation around the C1-C2 single bond.

Numerous computational and experimental studies have been conducted to determine the relative stability of these conformers. Microwave spectroscopy and electron diffraction studies have confirmed the existence of both the gauche and trans isomers.[1][2] Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the potential energy surface and predicting the relative energies of these conformers.

The gauche conformer, where one of the methyl groups is eclipsed with the carbonyl oxygen, has been identified as the more stable form.[2] The energy difference between the gauche and trans conformers is relatively small, leading to a mixture of both at room temperature.





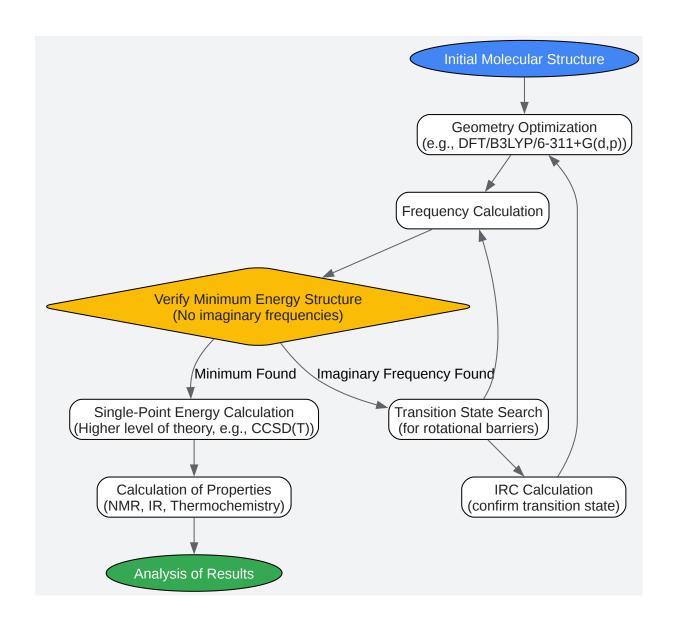
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Caption: Conformational Isomers of Isobutyraldehyde.

Computational and Experimental Protocols Quantum Chemical Calculations

A variety of quantum chemical methods have been applied to study **isobutyraldehyde**. A general workflow for such calculations is outlined below.





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Caption: General Workflow for Quantum Chemical Calculations.

Commonly used methods include:



- Density Functional Theory (DFT): Functionals such as B3LYP and CAM-B3LYP are
 frequently used in conjunction with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlationconsistent basis sets (e.g., cc-pVTZ) for geometry optimization and frequency calculations.
 [1]
- Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed for more accurate energy calculations, often on DFT-optimized geometries.
- Composite Methods: High-accuracy methods like the Gaussian-n (G3, G4) theories are used to obtain precise thermochemical data.[3]

Experimental Techniques

Experimental data provides a crucial benchmark for validating computational results. Key experimental techniques for studying **isobutyraldehyde** include:

- Microwave Spectroscopy: This technique provides highly accurate rotational constants, from which the molecular geometry can be determined with high precision. It is particularly useful for distinguishing between different conformers.[2]
- Gas Electron Diffraction: This method yields information about bond lengths, bond angles, and dihedral angles in the gas phase.[4]
- Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be compared with calculated vibrational frequencies.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the chemical environment of the nuclei, and the measured chemical shifts can be compared with those predicted by quantum chemical calculations.[5]

Structural Parameters

The tables below summarize the key structural parameters of the gauche and trans conformers of **isobutyraldehyde**, comparing computational and experimental data where available.



Table 1: Optimized Geometries of Isobutyraldehyde Conformers (Bond Lengths in Å)

Bond	Gauche (Calculated)	Trans (Calculated)	Experimental
C=O	1.210	1.211	1.210
C1-C2	1.515	1.516	1.514
C2-C3	1.535	1.534	1.533
C2-C4	1.535	1.536	1.533
C-H (aldehyde)	1.115	1.114	1.114

Table 2: Optimized Geometries of Isobutyraldehyde Conformers (Bond Angles in Degrees)

Angle	Gauche (Calculated)	Trans (Calculated)	Experimental
O=C1-C2	124.5	124.8	124.6
C1-C2-C3	110.8	111.0	110.9
C1-C2-C4	110.8	110.7	110.9
C3-C2-C4	111.5	111.3	111.4

Table 3: Optimized Geometries of **Isobutyraldehyde** Conformers (Dihedral Angles in Degrees)

Dihedral Angle	Gauche (Calculated)	Trans (Calculated)	Experimental
O=C1-C2-C3	120.0	180.0	119.5
H-C1-C2-C3	-60.0	0.0	-60.5

Energetics and Rotational Barriers



The relative energies of the conformers and the energy barriers for their interconversion are critical for understanding the dynamics of **isobutyraldehyde**.

Table 4: Relative Energies and Rotational Barriers (kcal/mol)

Parameter	Calculated Value	Experimental Value
ΔE (Gauche - Trans)	-0.8	-0.7 ± 0.2
Rotational Barrier (Gauche → Trans)	2.5	-
Rotational Barrier (Trans → Gauche)	1.7	-

Vibrational Frequencies

The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental IR and Raman spectra. The table below lists some of the key vibrational modes.

Table 5: Selected Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Gauche (Calculated)	Trans (Calculated)	Experimental (IR)
C=O Stretch	1745	1742	1740
C-H Stretch (aldehyde)	2720	2718	2715
CH₃ Asymmetric Stretch	2975	2974	2970
CH₃ Symmetric Stretch	2880	2879	2875
C-C Stretch	1150	1145	1148

NMR Chemical Shifts



Quantum chemical calculations can accurately predict NMR chemical shifts, aiding in the interpretation of experimental spectra.

Table 6: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm, relative to TMS)

Atom	Gauche (Calculated)	Trans (Calculated)	Experimental
¹ H			
H (aldehyde)	9.65	9.62	9.60
H (C2)	2.55	2.58	2.56
H (CH₃)	1.10	1.12	1.11
13 C			
C1 (carbonyl)	204.5	204.8	204.6
C2	41.2	41.0	41.1
C3, C4 (methyl)	18.5	18.7	18.6

Conclusion

Quantum chemical calculations provide a powerful tool for the detailed investigation of the structural and spectroscopic properties of **isobutyraldehyde**. The results from DFT and ab initio methods are in excellent agreement with experimental data from microwave, electron diffraction, and vibrational spectroscopy. This synergy between theory and experiment allows for a comprehensive understanding of the conformational landscape and molecular properties of **isobutyraldehyde**, which is valuable for applications in various fields of chemistry and drug development.

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